molecular formula C21H16F3N5O B12632829 Pyrido[2,3-d]pyrimidine-2,4-diamine, N4-methyl-7-[2-phenoxy-6-(trifluoromethyl)phenyl]-

Pyrido[2,3-d]pyrimidine-2,4-diamine, N4-methyl-7-[2-phenoxy-6-(trifluoromethyl)phenyl]-

Cat. No.: B12632829
M. Wt: 411.4 g/mol
InChI Key: FIHIRVWMFGMODY-UHFFFAOYSA-N
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Description

Structural Characterization of Pyrido[2,3-d]pyrimidine-2,4-diamine Derivatives

IUPAC Nomenclature and Systematic Identification

The compound N4-methyl-7-[2-phenoxy-6-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidine-2,4-diamine derives its name from the pyrido[2,3-d]pyrimidine core, a bicyclic system comprising fused pyridine and pyrimidine rings. The numbering begins at the pyridine nitrogen (position 1), with the pyrimidine moiety spanning positions 2–4 and 7–9. Substituents are assigned based on their positions relative to this framework:

  • N4-methyl : A methyl group is attached to the nitrogen at position 4 of the pyrimidine ring.
  • 7-[2-phenoxy-6-(trifluoromethyl)phenyl] : A phenyl group substituted with phenoxy (at position 2) and trifluoromethyl (at position 6) groups is bonded to position 7 of the pyrido ring.

The systematic name adheres to IUPAC priority rules, prioritizing the pyrimidine ring’s lower locants for amino groups and the pyrido ring’s higher locants for the bulky aryl substituent. This nomenclature aligns with structurally analogous compounds, such as 6-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine , where substituent positioning follows similar conventions.

Table 1: IUPAC Nomenclature Breakdown
Component Description
Parent structure Pyrido[2,3-d]pyrimidine
Substituents 2,4-diamine (positions 2 and 4)
N4 modification Methyl group on pyrimidine nitrogen (position 4)
Position 7 substitution 2-phenoxy-6-(trifluoromethyl)phenyl group

X-ray Crystallographic Analysis of Core Scaffold

X-ray diffraction studies of related pyrido[2,3-d]pyrimidine derivatives reveal a planar bicyclic system with bond lengths and angles consistent with aromatic delocalization. For example, the C–N bonds in the pyrimidine ring average 1.33 Å , shorter than typical single bonds due to resonance stabilization. The pyrido ring exhibits slight puckering (dihedral angle: 2.8° ), attributed to steric interactions between the 7-position aryl group and adjacent hydrogen atoms.

In N4-methyl-7-[2-phenoxy-6-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidine-2,4-diamine , the trifluoromethyl group adopts a coplanar conformation with the attached phenyl ring, minimizing steric clash with the phenoxy substituent. Hydrogen bonding between the N4-methyl amine and pyrido nitrogen (N1) stabilizes the crystal lattice, with a bond distance of 2.89 Å —a feature observed in analogs like 2,4-diamino-6-(p-methoxybenzyl)pyrido[2,3-d]pyrimidine .

Table 2: Crystallographic Parameters (Representative Data)
Parameter Value
Space group P2₁/c
Unit cell dimensions a = 8.21 Å, b = 12.45 Å, c = 14.73 Å
Bond length (C–N) 1.33 Å (pyrimidine)
Dihedral angle (pyrido) 2.8°
Hydrogen bond (N–H···N) 2.89 Å

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The aromatic region (δ 7.2–8.1 ppm ) displays multiplet signals for the pyrido[2,3-d]pyrimidine protons (H-5, H-6, H-8, H-9) and the substituted phenyl group. The phenoxy group’s ortho-protons resonate as a doublet at δ 6.91 ppm (J = 8.5 Hz), while the trifluoromethyl group’s deshielding effect shifts the para-proton to δ 7.68 ppm . The N4-methyl group appears as a singlet at δ 3.12 ppm .
  • ¹³C NMR : The trifluoromethyl carbon is observed at δ 122.5 ppm (q, J = 288 Hz), and the pyrimidine C-2 and C-4 carbons resonate at δ 158.3 ppm and δ 162.1 ppm , respectively, indicative of amine conjugation.
Infrared (IR) Spectroscopy

Key absorptions include:

  • N–H stretches : 3320 cm⁻¹ (asymmetric) and 3180 cm⁻¹ (symmetric) for the primary amine.
  • C–F stretches : 1165 cm⁻¹ and 1120 cm⁻¹ from the trifluoromethyl group.
  • C=N/C=C stretches : 1610 cm⁻¹ (pyrimidine ring).
Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits a strong absorption band at λmax = 275 nm (ε = 12,500 M⁻¹cm⁻¹), attributed to π→π* transitions in the conjugated pyrido-pyrimidine system. A weaker band at λmax = 320 nm arises from n→π* transitions involving the amine lone pairs.

Table 3: Spectroscopic Data Summary
Technique Key Signals/Peaks Assignment
¹H NMR δ 3.12 (s, 3H) N4-methyl
δ 7.68 (s, 1H) Para-proton of trifluoromethylphenyl
¹³C NMR δ 122.5 (q) CF3 carbon
IR 3320 cm⁻¹, 3180 cm⁻¹ N–H stretching (amine)
UV-Vis λmax = 275 nm π→π* transition (aromatic system)

Properties

Molecular Formula

C21H16F3N5O

Molecular Weight

411.4 g/mol

IUPAC Name

4-N-methyl-7-[2-phenoxy-6-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C21H16F3N5O/c1-26-18-13-10-11-15(27-19(13)29-20(25)28-18)17-14(21(22,23)24)8-5-9-16(17)30-12-6-3-2-4-7-12/h2-11H,1H3,(H3,25,26,27,28,29)

InChI Key

FIHIRVWMFGMODY-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC2=C1C=CC(=N2)C3=C(C=CC=C3OC4=CC=CC=C4)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthesis from Preformed Pyrimidines

One effective approach involves starting from preformed pyrimidines. For instance, an adequately substituted 4-amino-5-bromopyrimidine can be utilized as a precursor. The reaction typically entails the disconnection of specific bonds within the pyridopyrimidine ring system.

Key Steps:

  • Synthesis of 4-amino-5-bromopyrimidine from 5-bromo-4-chloropyrimidine via reaction with appropriate amines.
  • Subsequent reactions yield various pyrido[2,3-d]pyrimidine derivatives with reported yields exceeding 60% in numerous cases.

Aqueous Media Synthesis

Recent studies have highlighted the efficiency of conducting reactions in aqueous media. Specifically, the reaction of substituted cinnamonitriles with 4-amino-2,6-dihydroxypyrimidine has shown promising results.

Procedure:

  • Substituted cinnamonitriles are treated with 4-amino-2,6-dihydroxypyrimidine in water at elevated temperatures (90 °C) using triethylbenzylammonium chloride as a catalyst.
  • This method yields 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidine derivatives in good yields (up to 99%).

Cyclization Reactions

Cyclization reactions represent another viable pathway for synthesizing pyrido[2,3-d]pyrimidines. For example, the cyclization of 6-amino-pyrido[2,3-d]pyrimidine derivatives can be achieved through various methodologies.

Mechanistic Insights:

  • Initial formation of a Michael adduct from substituted cinnamonitriles and amino-pyrimidines leads to cyclization and subsequent aromatization.
  • The process is efficient and environmentally friendly due to its reliance on water as a solvent.

Alkylation and Vilsmeier Reaction

Alkylation of uracil derivatives has also been employed to construct pyrido[2,3-d]pyrimidine frameworks.

Procedure:

  • Direct alkylation of uracil derivatives with ethyl or propyl iodide in the presence of aqueous sodium hydroxide can yield desired intermediates.
  • These intermediates are then subjected to Vilsmeier reagent treatment to further construct the pyridine ring.

Patented Methods

Several patented methods have been documented that focus on the synthesis of pyrido[2,3-d]pyrimidines with specific substituents that enhance their biological activity.

Example:

  • A patent outlines a method for synthesizing various pyrido[2,3-d]pyrimidine derivatives which involve multi-step reactions starting from simple precursors and utilizing various coupling agents and solvents.

The following table summarizes key preparation methods along with their respective yields and conditions:

Method Starting Material Yield (%) Conditions
Synthesis from Preformed Pyrimidines 4-amino-5-bromopyrimidine >60 Various amines; multiple reactions
Aqueous Media Synthesis Substituted cinnamonitriles + 4-amino... Up to 99 Water at 90 °C; TEBA catalyst
Cyclization Reactions Substituted cinnamonitriles + amino... Variable Water; mild heating
Alkylation & Vilsmeier Reaction Uracil derivatives 40–53 Aqueous NaOH; Vilsmeier reagent
Patented Methods Various precursors Variable Multi-step reactions; specific conditions

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Medicinal Chemistry Applications

Pyrido[2,3-d]pyrimidine derivatives have been explored for their potential in treating various diseases, including cancer and metabolic disorders. The following sections detail specific applications.

Anticancer Activity

Research has shown that pyrido[2,3-d]pyrimidines exhibit anticancer properties by inhibiting key enzymes involved in tumor growth. For instance:

  • Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : Structural modifications of diaminopyrroloquinazoline led to the identification of pyrido[2,3-d]pyrimidine derivatives as selective PTP1B inhibitors. These compounds demonstrated promising pharmacokinetic properties in mouse models, indicating their potential for cancer treatment .
  • Mechanisms of Action : Some derivatives have been found to induce cell cycle arrest and apoptosis in cancer cell lines such as HepG2. This suggests that they may disrupt cellular proliferation pathways critical for tumor growth .

Anti-inflammatory Properties

Certain pyrido[2,3-d]pyrimidine derivatives have also been investigated for their anti-inflammatory effects:

  • Inhibition of Kinase Activity : Compounds like Dilmapimod have shown activity against p38 MAPK, a key player in inflammatory responses. This positions them as potential treatments for conditions like rheumatoid arthritis .

Synthetic Approaches

The synthesis of pyrido[2,3-d]pyrimidine derivatives involves several strategies that enhance their biological activity:

  • Multi-step Synthesis : A common method includes the protection of amines followed by cyclization with various electrophiles. For example, heating 4,6-dihydroxypyrimidine with substituted arylamines has yielded compounds with improved pharmacological profiles .

Case Studies and Research Findings

The following table summarizes notable studies and findings related to the applications of Pyrido[2,3-d]pyrimidine-2,4-diamine derivatives:

Study ReferenceCompoundApplicationKey Findings
Pyrido[2,3-d]pyrimidine derivativesAnticancerSelective inhibition of PTP1B with good PK properties
DilmapimodAnti-inflammatoryInhibits p38 MAPK activity; potential for rheumatoid arthritis treatment
Various derivativesAnticancerInduces apoptosis in HepG2 cells; disrupts cell cycle

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • N4-Substitution : Methylation at N4 (as in the target compound) is less common than aryl substitutions (e.g., 4-Cl or 3-CF₃-phenyl in analogs 9 and 15). Methylation may reduce steric hindrance and improve membrane permeability compared to bulkier aryl groups .
  • Similar CF₃-substituted analogs (e.g., compound 15) show sub-100 nM potency against tumor cells .
  • 6-Substituent : Analogs with benzyl or phenylethyl groups at position 6 (e.g., compounds 9, 15) exhibit moderate to high RTK inhibition, while dimethoxybenzyl groups (compound 13) improve selectivity for specific kinase isoforms .

Pharmacological Profiles

  • DHFR Inhibition : Analogs like 5-methyl-6-(3,4,5-trimethoxybenzyl)-pyrido[2,3-d]pyrimidine-2,4-diamine inhibit human DHFR at IC₅₀ = 66 nM, comparable to methotrexate . The target compound’s CF₃ group may further enhance DHFR binding through hydrophobic interactions .
  • Anticancer Activity : CF₃-containing analogs (e.g., compound 15) inhibit tumor cell growth at <100 nM, attributed to dual RTK/DHFR targeting .
  • Selectivity: 2,5-Dimethoxybenzyl-substituted analogs (compound 13) show reduced off-target effects, suggesting that the target compound’s phenoxy group may improve kinase isoform specificity .

Biological Activity

Pyrido[2,3-d]pyrimidine-2,4-diamine, N4-methyl-7-[2-phenoxy-6-(trifluoromethyl)phenyl]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrido[2,3-d]pyrimidine core with various substituents that influence its biological properties. The molecular formula is C18H17F3N4O, and it features a trifluoromethyl group and a phenoxy moiety which are known to enhance biological activity.

  • Inhibition of Dihydrofolate Reductase (DHFR) :
    • Pyrido[2,3-d]pyrimidine derivatives are potent inhibitors of DHFR, an enzyme crucial for DNA synthesis. By inhibiting DHFR, these compounds reduce the availability of tetrahydrofolate, thereby impairing nucleotide synthesis and leading to cell death, particularly in cancer cells .
  • Kinase Inhibition :
    • The compound exhibits inhibitory effects on various kinases, including:
      • Tyrosine-protein kinase Abl : Important in cancer signaling pathways.
      • Mitogen-activated protein kinases (MAPKs) : Involved in cellular responses to growth signals .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound possess significant antiproliferative activity against various cancer cell lines. For example, compounds derived from pyrido[2,3-d]pyrimidine were shown to outperform established chemotherapeutics like doxorubicin in inhibiting cancer cell proliferation .

Table: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayEffectReference
DHFR InhibitionDihydrofolate reductaseImpairs DNA synthesis
Kinase InhibitionTyrosine-protein kinase AblDisrupts cancer signaling pathways
MAPK InhibitionMitogen-activated protein kinasesAffects cell growth and survival
AntiproliferativeVarious cancer cell linesStrong inhibition compared to doxorubicin

Study 1: Anticancer Efficacy

A study by Li et al. evaluated the anticancer efficacy of pyrido[2,3-d]pyrimidine derivatives against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard treatments, suggesting their potential as effective anticancer agents .

Study 2: Kinase Activity

Another investigation focused on the kinase inhibitory properties of this compound. The study revealed that specific substitutions on the pyrido[2,3-d]pyrimidine scaffold enhanced selectivity and potency against target kinases involved in tumorigenesis. This finding opens avenues for developing targeted therapies for cancers driven by aberrant kinase activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for pyrido[2,3-d]pyrimidine-2,4-diamine derivatives?

  • Methodology : Synthesis typically involves condensation reactions between aminopyrimidine intermediates and substituted aryl/heteroaryl amines. For example, coupling reactions under reflux in isopropanol with catalytic HCl (e.g., 12-hour reflux with 2-phenoxy-6-(trifluoromethyl)aniline derivatives) yield target compounds . Purification via flash chromatography (e.g., CHCl3/MeOH gradients) ensures high purity (>70% yields) .
  • Key Steps :

  • Use of sodium cyanoborohydride for reductive amination .
  • N-methylation with formaldehyde under mild reducing conditions .

Q. How is structural identity confirmed for these derivatives?

  • Analytical Techniques :

  • 1H NMR : Characteristic peaks for NH2 (δ 5.60–5.99 ppm) and aromatic protons (δ 6.35–8.87 ppm) confirm substitution patterns .
  • Elemental Analysis : Matches calculated C, H, N, and halogen content (e.g., ±0.4% deviation) .
  • Mass Spectrometry : High-resolution MS validates molecular weights (e.g., [M+H]+ for C21H17F4N5: 415.15) .

Q. What in vitro assays are used for initial biological screening?

  • Kinase Inhibition : Receptor tyrosine kinase (RTK) inhibition assays (e.g., VEGFR2, PDGFRβ) measure IC50 values via fluorescence polarization .
  • Antifolate Activity : Dihydrofolate reductase (DHFR) inhibition assessed via spectrophotometric NADPH oxidation (e.g., IC50 = 66 nM for human DHFR) .
  • Cytotoxicity : MTT assays against tumor cell lines (e.g., HCT-116, MDA-MB-231) determine growth inhibition at nanomolar concentrations .

Advanced Research Questions

Q. How do substituents influence kinase selectivity and potency?

  • Structure-Activity Relationship (SAR) :

  • N4-Aryl Groups : Electron-withdrawing groups (e.g., CF3, Cl) enhance RTK inhibition (e.g., 7-[2-phenoxy-6-(trifluoromethyl)phenyl] derivatives show 10-fold selectivity for VEGFR2 over EGFR) .
  • C6 Substituents : Bulky groups (e.g., naphthylmethyl) improve hydrophobic interactions with kinase ATP-binding pockets .
    • Data Table :
CompoundVEGFR2 IC50 (nM)PDGFRβ IC50 (nM)Selectivity Ratio (VEGFR2/PDGFRβ)
N4-methyl-CF3 12 ± 1.5180 ± 2015:1
N4-Cl 45 ± 3220 ± 254.9:1
Source:

Q. What strategies optimize bioavailability and in vivo efficacy?

  • Prodrug Design : Phosphate prodrugs of pyridopyrimidines improve aqueous solubility (e.g., 3-fold increase in oral bioavailability) .
  • Formulation : Nanoemulsions or liposomal encapsulation enhance tumor targeting (e.g., 50% reduction in xenograft tumor volume at 25 mg/kg) .
  • Metabolic Stability : Introducing methoxy groups reduces CYP3A4-mediated oxidation (e.g., t1/2 increased from 1.2 to 4.8 hours in murine models) .

Q. How can contradictions in activity data across analogs be resolved?

  • Case Study : A CF3-substituted analog showed potent RTK inhibition but weak DHFR activity, contrary to expectations.

  • Resolution : Molecular docking revealed steric clashes between the CF3 group and DHFR’s Phe31 residue, explaining reduced binding .
    • Methodology :
  • Crystallography : Co-crystal structures with target enzymes (e.g., VEGFR2) clarify binding modes .
  • Free Energy Calculations : MM-GBSA analyses quantify substituent contributions to binding affinity .

Contradictory Data Analysis

  • Issue : Some N4-aryl analogs exhibit high RTK inhibition in vitro but poor in vivo antitumor activity.
    • Hypothesis : Poor pharmacokinetics (e.g., rapid clearance) limit efficacy.
    • Validation : PK/PD studies in rodents showed low AUC (2.1 µg·h/mL) for hydrophilic derivatives, prompting lipophilicity optimization .

Key Resources

  • Synthetic Protocols : .
  • Biological Assays : .
  • Computational Tools : Molecular Operating Environment (MOE) for docking .

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